molecular formula C12H18N2O2S B7032341 N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide

N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B7032341
M. Wt: 254.35 g/mol
InChI Key: PPRPZSPUXFSMCQ-NXEZZACHSA-N
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Description

N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl ring, a thiazole ring, and various functional groups

Properties

IUPAC Name

N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-7-11(17-8(2)13-7)12(16)14(3)9-5-4-6-10(9)15/h9-10,15H,4-6H2,1-3H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRPZSPUXFSMCQ-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N(C)C2CCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C)C(=O)N(C)[C@@H]2CCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-hydroxyacetophenone with (1R,2R)-1,2-diaminocyclohexane, followed by further functionalization to introduce the thiazole ring and other substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1R,2R)-2-hydroxycyclopentyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide include other thiazole derivatives and cyclopentyl-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which can confer unique reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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